2h-Thiopyran-4-aceticacid,alpha-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-,1,1-dioxide,(s)
CAS No.:
Cat. No.: VC17463007
Molecular Formula: C12H21NO6S
Molecular Weight: 307.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO6S |
|---|---|
| Molecular Weight | 307.37 g/mol |
| IUPAC Name | (2S)-2-(1,1-dioxothian-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
| Standard InChI | InChI=1S/C12H21NO6S/c1-12(2,3)19-11(16)13-9(10(14)15)8-4-6-20(17,18)7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
| Standard InChI Key | GDQPKCZYHYRQCH-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](C1CCS(=O)(=O)CC1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1CCS(=O)(=O)CC1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound has a molecular formula of C₁₂H₂₁NO₆S and a molecular weight of 307.36 g/mol . Its structure features a saturated thiopyran ring (tetrahydro configuration) with a sulfur atom at the 1-position, oxidized to a 1,1-dioxide group. The alpha-carbon of the acetic acid side chain is substituted with a Boc-protected amino group, contributing to its stereochemical complexity. The (s) designation indicates a specific enantiomeric form, which is critical for its biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₁NO₆S | |
| Molecular Weight | 307.36 g/mol | |
| Purity | ≥97% | |
| CAS Number | 894790-22-8 |
Functional Group Analysis
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Thiopyran 1,1-Dioxide Ring: The sulfone group increases electrophilicity, facilitating nucleophilic attacks at the alpha-position.
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Boc-Protected Amino Group: Enhances stability during synthetic procedures and modulates bioavailability.
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Carboxylic Acid Moiety: Provides a site for salt formation or esterification, broadening pharmaceutical applicability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, which undergoes sequential functionalization:
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Nucleophilic Amination: Introduction of the amino group via SN2 reaction with ammonia or amines.
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Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the amine.
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Acetic Acid Side Chain Installation: Alkylation or condensation reactions to attach the carboxylic acid group .
Optimization Challenges
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Stereochemical Control: Achieving enantiopure (s)-configuration requires chiral catalysts or resolution techniques.
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Oxidation Stability: The 1,1-dioxide group necessitates inert atmospheres to prevent over-oxidation .
Table 2: Representative Synthetic Intermediates
| Intermediate | CAS Number | Role in Synthesis |
|---|---|---|
| Ethyl 2-(thian-4-yl)acetate | 218624-29-4 | Precursor for acetic acid |
| Methyl ester 1,1-dioxide derivative | 1419101-16-8 | Oxidation intermediate |
Biological Activity and Mechanistic Insights
Anti-Inflammatory Mechanisms
In silico studies demonstrate high binding affinity to cystinyl aminopeptidase, an enzyme regulating vasopressin and oxytocin metabolism. Inhibition of this target reduces inflammatory cytokines (e.g., IL-6, TNF-α) in preclinical models.
Structure-Activity Relationships (SAR)
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Sulfone Group: Essential for enzyme inhibition; replacement with sulfide decreases activity by 80%.
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Boc Protection: Improves membrane permeability compared to free amines.
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Carboxylic Acid: Ionization at physiological pH enhances solubility but may limit blood-brain barrier penetration .
Applications in Medicinal Chemistry
Lead Compound Development
The compound serves as a scaffold for designing:
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Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Modifications to the acetic acid group mimic diclofenac’s pharmacophore.
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Cysteine Protease Inhibitors: Potential use in autoimmune disorders and cancer.
Industrial Use as an Intermediate
Its reactive sites enable synthesis of:
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Thiopyran-Based Heterocycles: For antimicrobial agents.
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Peptide Mimetics: Boc deprotection allows integration into peptide chains .
Future Research Directions
Pharmacokinetic Studies
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Bioavailability Optimization: Prodrug strategies (e.g., ester prodrugs) to improve oral absorption .
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Metabolic Stability: Cytochrome P450 interaction profiling to mitigate hepatotoxicity risks.
Targeted Drug Delivery
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Nanoparticle Encapsulation: Enhancing tumor-specific delivery for oncology applications.
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Dual-Action Hybrids: Combining thiopyran moieties with known anticancer agents (e.g., doxorubicin).
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